3-Ethoxycarbonylthiophen-2-boronic acid
Overview
Description
3-Ethoxycarbonylthiophen-2-boronic acid is an organoboron compound that features a thiophene ring substituted with an ethoxycarbonyl group and a boronic acid group
Mechanism of Action
Target of Action
The primary target of 3-Ethoxycarbonylthiophen-2-boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
Its success in the sm coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions. The compound is successful under mild and functional group tolerant conditions . The stability of the compound also contributes to its efficacy .
Biochemical Analysis
Biochemical Properties
3-Ethoxycarbonylthiophen-2-boronic acid, like other boronic acids, exhibits unique properties as mild organic Lewis acids . Their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids particularly attractive as synthetic intermediates . They are often used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Cellular Effects
For instance, they can act as protective groups in carbohydrate chemistry, influencing processes such as acylation, silylation, and alkylation of glycoside-derived boronates .
Molecular Mechanism
The molecular mechanism of this compound is likely related to its role in SM coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
Boronic acids are known for their stability and mitigated reactivity profile , suggesting that they may exhibit long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Boronic acids are known to play a role in various biochemical reactions, including the SM coupling reaction .
Transport and Distribution
Boronic acids are known to interact with various cellular components, suggesting that they may be transported and distributed within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxycarbonylthiophen-2-boronic acid typically involves the borylation of 3-ethoxycarbonylthiophene. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxycarbonylthiophen-2-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ester.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or diaryl compounds.
Oxidation: Alcohols or esters.
Substitution: Various substituted thiophenes.
Scientific Research Applications
3-Ethoxycarbonylthiophen-2-boronic acid has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-Carboxythiophen-2-boronic acid
- 3-Methoxycarbonylthiophen-2-boronic acid
- 3-Acetylthiophen-2-boronic acid
Comparison
3-Ethoxycarbonylthiophen-2-boronic acid is unique due to the presence of the ethoxycarbonyl group, which can influence its reactivity and solubility compared to similar compounds. For example, the ethoxycarbonyl group can provide additional steric hindrance and electronic effects, making it more selective in certain reactions. Additionally, the ethoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid, offering further versatility in synthetic applications .
Properties
IUPAC Name |
(3-ethoxycarbonylthiophen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4S/c1-2-12-7(9)5-3-4-13-6(5)8(10)11/h3-4,10-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZRRDAJSUVYCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CS1)C(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462269 | |
Record name | 3-Ethoxycarbonylthiophen-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
632325-56-5 | |
Record name | 3-Ethoxycarbonylthiophen-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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